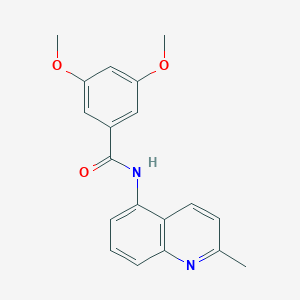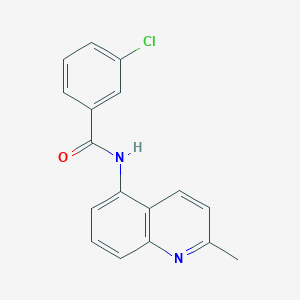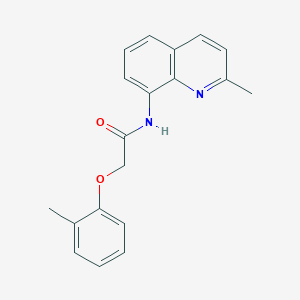![molecular formula C17H16N2O2S B244145 N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B244145.png)
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide, commonly known as BTCP, is a chemical compound used in scientific research. It is a member of the class of thioamides and is known for its ability to modulate the activity of certain enzymes in the body.
作用机制
BTCP acts as a reversible inhibitor of AChE and BChE. It binds to the active site of these enzymes and prevents the breakdown of acetylcholine, leading to an increase in its concentration in the nervous system. This increase in acetylcholine levels has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
BTCP has been shown to have a number of biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using BTCP in lab experiments is its ability to selectively inhibit AChE and BChE without affecting other enzymes in the body. This makes it a useful tool for studying the role of these enzymes in various diseases. However, one limitation of using BTCP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the use of BTCP in scientific research. One area of interest is the development of new drugs based on the structure of BTCP that can selectively target AChE and BChE. Another area of research is the study of the role of these enzymes in other diseases such as cancer and diabetes. Additionally, the development of new methods for administering BTCP in experimental settings may lead to new discoveries in the field of neuroscience.
合成方法
BTCP can be synthesized through a multistep process starting from 2-aminobenzothiazole. The first step involves the reaction of 2-aminobenzothiazole with acetic anhydride to form 2-acetamidobenzothiazole. This intermediate is then reacted with 2,4-pentanedione to form the final product, BTCP.
科学研究应用
BTCP has been extensively used in scientific research to study the activity of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a crucial role in the breakdown of the neurotransmitter acetylcholine in the nervous system. The inhibition of AChE and BChE has been linked to the treatment of Alzheimer's disease and other neurological disorders.
属性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide |
InChI |
InChI=1S/C17H16N2O2S/c1-3-15(20)18-11-8-10(2)16(21)12(9-11)17-19-13-6-4-5-7-14(13)22-17/h4-9,19H,3H2,1-2H3,(H,18,20)/b17-12+ |
InChI 键 |
CZELPRVTHSGHTF-SFQUDFHCSA-N |
手性 SMILES |
CCC(=O)NC1=C/C(=C\2/NC3=CC=CC=C3S2)/C(=O)C(=C1)C |
SMILES |
CCC(=O)NC1=CC(=C2NC3=CC=CC=C3S2)C(=O)C(=C1)C |
规范 SMILES |
CCC(=O)NC1=CC(=C2NC3=CC=CC=C3S2)C(=O)C(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244062.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)





![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244092.png)